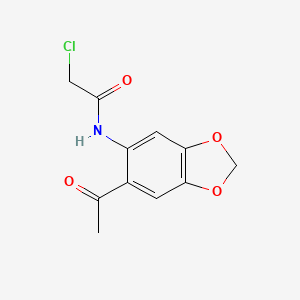

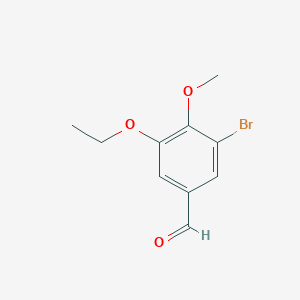

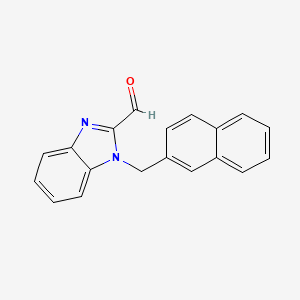

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-aryl-2-chloroacetamides, which are key intermediates in the formation of various heterocyclic compounds, has been explored in recent studies. One such compound, N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, has been synthesized through a sequence of reactions starting from 2-aminobenzothiazole. This process involves the use of chloroacetyl chloride, followed by a reaction with hydrazine hydrate and 4,7-dichloroquinoline to yield novel derivatives with antibacterial properties . Another related compound, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, was synthesized using a simple method that could serve as a precursor for a series of 3,5-disubstituted benzoxazoles . These synthetic routes typically result in acceptable product yields and involve the elimination of by-products such as aniline or 2-aminobenzothiazole .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been confirmed through various analytical and spectral studies. Single crystal X-ray data on a representative compound confirmed the structure of the reaction products in the case of thiazolo[3,2-a]pyrimidinone derivatives . Similarly, the structure of the novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives was established using elemental analyses and various spectroscopic techniques, including high-resolution mass spectrometry, 1H and 13C NMR, IR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the use of doubly electrophilic building blocks, which allow for the formation of ring-annulated products. The electrophilic nature of the 2-chloroacetamide moiety facilitates the formation of heterocyclic rings through nucleophilic substitution reactions. The synthesis of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide derivatives, for instance, involves a sequence of reactions that include the use of hydrazine hydrate, which acts as a nucleophile to introduce the hydrazinyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and the presence of reactive functional groups. The chloroacetamide group is a key functional moiety that imparts electrophilic properties and plays a crucial role in the subsequent chemical reactions leading to the formation of various heterocyclic compounds. The presence of other functional groups, such as the chloromethyl group in the benzisoxazole derivative, further influences the reactivity and potential applications of these compounds . The synthesized compounds have shown a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as potent antibacterial agents .

Scientific Research Applications

Potential Anticancer Agent

- N-(1,3-Benzodioxol-5-ylmethyl)-2-[4-(4-nitrophenyl)-1-piperazinylthiocarbamoylthio]acetamide, a derivative of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide, has shown promise as an anticancer agent. It demonstrated significant inhibitory effects on C6 rat glioma cell lines, comparable to cisplatin (Altıntop et al., 2017).

Enzyme Inhibition for Cancer Treatment

- Some compounds related to N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide are effective inhibitors of human carbonic anhydrase I and II, enzymes implicated in cancer progression. Derivatives like N-(1,3-benzodioxol-5-ylmethyl)-2-[(morpholinyl)thiocarbamoylthio]acetamide have shown high efficacy (Altıntop et al., 2017).

Potential Analgesic Properties

- Some acetamide derivatives, including those structurally similar to N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide, were synthesized and evaluated for analgesic properties. These compounds showed significant pain-reducing effects in various animal models (Kaplancıklı et al., 2012).

Herbicidal Activity

- Chloroacetamide derivatives, such as those structurally related to N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide, have been used as effective pre-emergent or early post-emergent herbicides for controlling various weeds in agricultural settings (Weisshaar & Böger, 1989).

Antimicrobial Activity

- N-(benzo[d]thiazol-2-yl)-2-chloroacetamide derivatives have shown promising results against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, indicating potential as antimicrobial agents (Anuse et al., 2019).

Anticonvulsant Agents

- Some derivatives of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides, similar to N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide, have been identified as promising lead compounds for anticonvulsant drugs (Amir et al., 2012).

properties

IUPAC Name |

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4/c1-6(14)7-2-9-10(17-5-16-9)3-8(7)13-11(15)4-12/h2-3H,4-5H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZJXKHAFWSVGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1NC(=O)CCl)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358955 |

Source

|

| Record name | N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide | |

CAS RN |

85590-94-9 |

Source

|

| Record name | N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)